molecular formula C10H12N4O B2630849 N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide CAS No. 99069-50-8

N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide

Cat. No. B2630849
CAS RN: 99069-50-8
M. Wt: 204.233
InChI Key: PIGUXOJFAIJMRL-UHFFFAOYSA-N
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Description

N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide, also known as DPPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPPH is a heterocyclic compound that contains both pyrrole and pyridine rings in its structure.

Mechanism of Action

The mechanism of action of N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide involves the donation of a hydrogen atom from the pyrrole ring to a free radical, resulting in the formation of a stable N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide radical. This process is known as the N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide assay and is commonly used to evaluate the antioxidant activity of compounds. The N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide radical is purple in color, and the reduction in its intensity can be measured spectrophotometrically to determine the antioxidant activity of a compound.
Biochemical and Physiological Effects:
N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide has been shown to possess antioxidant properties, which can help to prevent oxidative damage to cells and tissues. It has also been shown to possess anti-inflammatory properties and has been used in the development of drugs for the treatment of inflammatory diseases. In addition, N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide has been shown to possess antitumor properties and has been used in the development of drugs for the treatment of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide in lab experiments is that it is a stable and easy-to-use compound that can be readily synthesized. It is also a relatively inexpensive compound, making it accessible to researchers with limited resources. However, one of the limitations of using N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide is that it is not a physiological antioxidant, and its activity may not accurately reflect the antioxidant activity of compounds in vivo.

Future Directions

There are several future directions for the research and development of N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide. One of the areas of focus is the development of more potent and selective N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide-based drugs for the treatment of cancer and other diseases. Another area of focus is the development of N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide-based materials for use in electronics and other applications. Additionally, there is a need for further research to better understand the mechanism of action and the physiological effects of N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide.

Synthesis Methods

N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide can be synthesized by the reaction of 2,3-dihydrofuran with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a base. The resulting intermediate is then reacted with hydrazine hydrate to form N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide. The overall reaction mechanism involves the formation of a pyridine ring followed by the addition of a pyrrole ring to the intermediate.

Scientific Research Applications

N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide has been shown to possess antioxidant properties and has been used in the development of drugs for the treatment of cancer, diabetes, and other diseases. In agriculture, N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide has been used as a plant growth regulator and as a pesticide. In material science, N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide has been used in the development of organic semiconductors and as a dye for solar cells.

properties

IUPAC Name

N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c15-10(8-3-6-11-7-4-8)14-13-9-2-1-5-12-9/h3-4,6-7H,1-2,5H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGUXOJFAIJMRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)NNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide

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